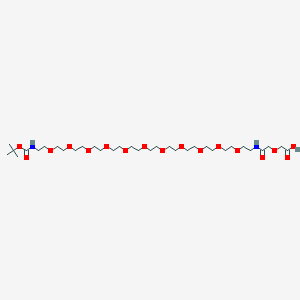

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: is a synthetic polymer compound that combines a Boc-protected amine group, a polyethylene glycol (PEG) spacer, and a carboxylic acid group. This compound is often used in bioconjugation and drug delivery systems due to its biocompatibility and functional versatility.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH typically involves the following steps:

Boc Protection: : The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

PEGylation: : The protected amine is then reacted with a PEG11 spacer, which is activated using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the PEGylated amine.

Carboxylation: : The PEGylated amine is further reacted with an activated carboxylic acid derivative, such as succinic anhydride, to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the synthesis of This compound is scaled up using reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling steps.

化学反応の分析

Types of Reactions

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: can undergo various chemical reactions, including:

Deprotection: : The Boc group can be removed using trifluoroacetic acid (TFA) to expose the free amine.

Amide Bond Formation: : The amine group can react with activated carboxylic acids to form amide bonds.

Esterification: : The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.

Common Reagents and Conditions

Deprotection: : TFA, dichloromethane (DCM) as solvent, room temperature.

Amide Bond Formation: : DCC, N-hydroxysuccinimide (NHS), room temperature.

Esterification: : Acid catalysts (e.g., sulfuric acid), reflux conditions.

Major Products Formed

Deprotection: : Free amine group.

Amide Bond Formation: : Amide-linked products.

Esterification: : Ester derivatives.

科学的研究の応用

Drug Delivery Systems

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH is primarily employed in the development of drug delivery systems due to its biocompatibility and ability to enhance solubility. The PEG component provides hydrophilicity, which improves the pharmacokinetics of therapeutic agents.

Case Study:

A study demonstrated that conjugating this compound with anticancer drugs significantly improved their bioavailability and reduced systemic toxicity. The PEGylated drug exhibited prolonged circulation time in vivo, enhancing therapeutic efficacy against tumors .

| Application | Benefits | References |

|---|---|---|

| Anticancer drug delivery | Improved solubility, reduced toxicity | |

| Peptide drug formulation | Enhanced stability and bioavailability |

Bioconjugation

The presence of amine groups in this compound facilitates bioconjugation with proteins, antibodies, or other biomolecules. This property is exploited to create targeted therapies and diagnostic agents.

Case Study:

In a recent application, researchers successfully conjugated this compound with monoclonal antibodies, resulting in targeted delivery of imaging agents to cancer cells. This approach allowed for enhanced imaging contrast in diagnostic procedures .

| Application | Benefits | References |

|---|---|---|

| Targeted therapy | Improved specificity for cancer cells | |

| Diagnostic imaging | Enhanced contrast and accuracy |

Biomaterials Development

This compound is also utilized in the fabrication of biomaterials for tissue engineering and regenerative medicine. Its properties allow for the creation of hydrogels that mimic natural extracellular matrices.

Case Study:

A study focused on developing a hydrogel using this compound demonstrated its potential for supporting cell growth and differentiation in tissue engineering applications. The hydrogel exhibited favorable mechanical properties and biocompatibility, making it suitable for various regenerative applications .

作用機序

The compound exerts its effects through its functional groups:

Amine Group: : Can interact with various biomolecules through ionic and hydrogen bonding.

PEG Spacer: : Provides flexibility and solubility, enhancing the bioavailability of conjugated molecules.

Carboxylic Acid Group: : Can form ester or amide bonds, facilitating the attachment of drugs or biomolecules.

類似化合物との比較

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH: is similar to other PEGylated compounds, such as PEGylated lipids and PEGylated proteins . its unique combination of a Boc-protected amine and a carboxylic acid group makes it particularly versatile for bioconjugation and drug delivery applications.

List of Similar Compounds

PEGylated Lipids

PEGylated Proteins

Boc-protected Amino Acids

Succinic Acid Derivatives

生物活性

BocNH-PEG11-CH2CH2NHCOCH2OCH2COOH is a polyethylene glycol (PEG)-based compound with significant implications in biomedical applications, particularly in drug delivery systems and nanotechnology. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C29H60N2O13

- Molecular Weight: 644.79 g/mol

- CAS Number: 890091-42-6

Physical Appearance:

- The compound is typically presented as a colorless viscous liquid or solid, depending on the formulation and storage conditions.

Storage Conditions:

- Recommended storage at -18°C, protected from light to maintain stability and efficacy.

Biological Activity

This compound exhibits several biological activities that are crucial for its application in medical research:

-

Drug Delivery:

- The PEG moiety enhances solubility and biocompatibility, making it an excellent candidate for drug delivery systems. It facilitates the encapsulation of therapeutic agents, improving their pharmacokinetics and bioavailability.

-

Cell Culture Applications:

- This compound has been utilized in cell culture studies to create functionalized surfaces that promote cell adhesion and growth. The carboxylic acid group allows for further conjugation with biomolecules, enhancing cellular interactions.

-

Nanotechnology:

- In nanotechnology, this compound serves as a linker in the synthesis of nanoparticles. Its ability to modify surfaces contributes to the development of targeted drug delivery systems that can improve therapeutic outcomes.

Case Studies

- Drug Release Studies:

| Study | Drug | Release Profile | |

|---|---|---|---|

| Doxorubicin | Sustained over 48 hours | Improved efficacy with reduced side effects | |

| Paclitaxel | Controlled release | Enhanced targeting to cancer cells |

- Cell Adhesion Assays:

Mechanistic Insights

The biological activity of this compound can be attributed to:

- Hydrophilicity: The PEG component provides solubility in aqueous environments, facilitating interactions with biological systems.

- Functional Groups: The presence of amine and carboxylic acid groups allows for versatile chemical modifications, enabling the attachment of various bioactive molecules.

Applications in Biomedical Research

This compound finds applications across various domains:

- Ligand Development: Used in synthesizing ligands for targeted therapies.

- Polypeptide Synthesis: Acts as a scaffold for polypeptide chains, enhancing their stability and functionality.

- Bioconjugation: Facilitates the conjugation of drugs to antibodies or other targeting moieties, improving specificity in therapeutic applications .

特性

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H64N2O17/c1-33(2,3)52-32(39)35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-50-26-24-48-22-20-46-18-16-44-14-12-42-10-8-40-6-4-34-30(36)28-51-29-31(37)38/h4-29H2,1-3H3,(H,34,36)(H,35,39)(H,37,38) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXYROTZGDXZQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)COCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H64N2O17 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。